molecular formula C19H14BrNO B13969625 2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol CAS No. 620987-79-3

2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol

Cat. No.: B13969625
CAS No.: 620987-79-3
M. Wt: 352.2 g/mol
InChI Key: CUUMWQVIPZPABD-UHFFFAOYSA-N
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Description

2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol is an organic compound with the molecular formula C19H14BrNO It is a derivative of phenol, featuring a bromine atom at the 2-position, a carbazole moiety at the 6-position, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol typically involves the bromination of 4-methylphenol followed by the introduction of the carbazole moiety. One common method includes:

    Bromination: 4-methylphenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.

    Carbazole Introduction: The brominated product is then reacted with carbazole under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The carbazole moiety is known for its ability to intercalate with DNA, which can lead to potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: Lacks the carbazole moiety, making it less complex and potentially less active in certain applications.

    6-(9H-carbazol-9-YL)-4-methylphenol: Lacks the bromine atom, which may affect its reactivity and applications.

    2-Bromo-6-(9H-carbazol-9-YL)phenol: Similar structure but without the methyl group, which can influence its physical and chemical properties.

Uniqueness

2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol is unique due to the combination of the bromine atom, carbazole moiety, and methyl group

Properties

CAS No.

620987-79-3

Molecular Formula

C19H14BrNO

Molecular Weight

352.2 g/mol

IUPAC Name

2-bromo-6-carbazol-9-yl-4-methylphenol

InChI

InChI=1S/C19H14BrNO/c1-12-10-15(20)19(22)18(11-12)21-16-8-4-2-6-13(16)14-7-3-5-9-17(14)21/h2-11,22H,1H3

InChI Key

CUUMWQVIPZPABD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)N2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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